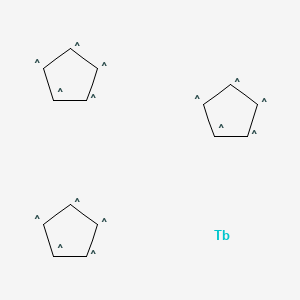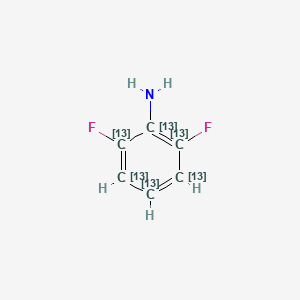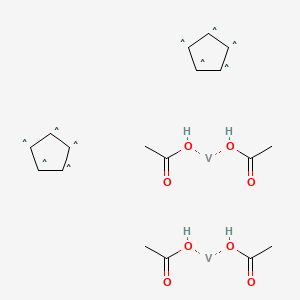
Magnesium ethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium ethoxide, with the chemical formula Mg(OC₂H₅)₂, is an organometallic compound that consists of magnesium and ethoxy groups. It is a white crystalline solid known for its applications in various chemical processes . This compound is often used as a precursor in the synthesis of other magnesium-containing compounds and as a catalyst in organic reactions.
Preparation Methods
Magnesium ethoxide can be synthesized through several methods. One common laboratory method involves the reaction of magnesium metal with ethanol in the presence of iodine as a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Mg+2C₂H₅OH→Mg(OC₂H₅)₂+H₂
In industrial settings, this compound is often produced by reacting magnesium powder with ethanol in the presence of a co-solvent like n-hexane or silicone oil to control the nucleation and growth of the particles . This method allows for the production of uniform this compound particles with controlled size and dispersibility.
Chemical Reactions Analysis
Magnesium ethoxide undergoes various chemical reactions, including:
-
Hydrolysis: : Reacts with water to form magnesium hydroxide and ethanol.
Mg(OC₂H₅)₂+2H₂O→Mg(OH)₂+2C₂H₅OH
-
Reaction with Acids: : Reacts with acids to form magnesium salts and ethanol.
Mg(OC₂H₅)₂+2HCl→MgCl₂+2C₂H₅OH
-
Substitution Reactions: : Acts as a strong base and nucleophile, facilitating various chemical transformations by exchanging the ethoxide group with other functional groups .
Scientific Research Applications
Magnesium ethoxide has a wide range of applications in scientific research:
Mechanism of Action
In organic synthesis, magnesium ethoxide acts as a strong base and nucleophile. It facilitates chemical transformations by exchanging its ethoxide group with other functional groups. This exchange leads to the formation of new compounds, making it a valuable reagent in organic chemistry .
Comparison with Similar Compounds
Magnesium ethoxide can be compared with other magnesium alkoxides such as magnesium methoxide (Mg(OCH₃)₂) and magnesium isopropoxide (Mg(OCH(CH₃)₂)₂). These compounds share similar reactivity patterns but differ in their alkoxide groups, which can influence their solubility and reactivity in different solvents. This compound is unique due to its specific applications in Ziegler-Natta catalysis and its ability to form uniform particles with controlled size and dispersibility .
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, and organic synthesis. Its ability to act as a strong base and nucleophile makes it a valuable reagent in various chemical processes. The controlled synthesis and unique properties of this compound highlight its importance in both industrial and research settings.
Properties
Molecular Formula |
C4H10MgO2 |
|---|---|
Molecular Weight |
114.43 g/mol |
IUPAC Name |
magnesium;ethanolate |
InChI |
InChI=1S/2C2H5O.Mg/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
InChI Key |
XDKQUSKHRIUJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC[O-].CC[O-].[Mg+2] |
physical_description |
Off-white powder with an alcohol-like odor; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)









![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)



